

bromoacetaldehyde structural analogs and derivatives

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Compound of Interest

Compound Name: Bromoacetaldehyde

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An In-depth Technical Guide on **Bromoacetaldehyde**: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetaldehyde and its derivatives are highly reactive bifunctional molecules that serve as versatile building blocks in organic synthesis. Possessing both a nucleophile-attracting aldehyde group and an electrophilic carbon bearing a bromine atom, these compounds are pivotal intermediates for constructing a wide array of complex molecular architectures, particularly heterocyclic compounds of medicinal interest. Their inherent reactivity also makes them potent alkylating agents, leading to significant biological effects, including cytotoxicity and genotoxicity, which are areas of active investigation. This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and mechanisms of action of **bromoacetaldehyde** and its key structural analogs, offering valuable data and protocols for professionals in chemical research and drug development.

Physicochemical Properties

Bromoacetaldehyde is a lachrymatory and reactive compound, often handled in its more stable acetal form, such as **bromoacetaldehyde** diethyl acetal or **bromoacetaldehyde** dimethyl acetal. The presence of the electron-withdrawing bromine atom significantly enhances the electrophilicity of the carbonyl carbon.

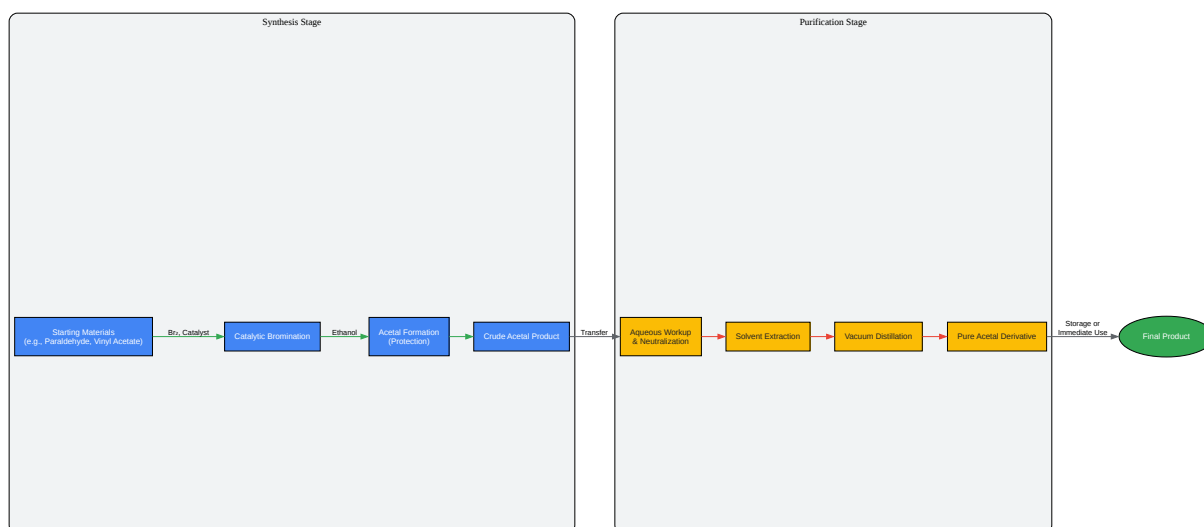
Property	Bromoacetaldehyde	Bromoacetaldehyde Diethyl Acetal	Dibromoacetaldehyde
Molecular Formula	C ₂ H ₃ BrO	C ₆ H ₁₃ BrO ₂	C ₂ H ₂ Br ₂ O
Molecular Weight	122.95 g/mol	197.07 g/mol	201.84 g/mol
CAS Number	17157-48-1[1][2]	2032-35-1[3]	3039-13-2[4]
Boiling Point	109.35°C (estimate)[5]	66-67 °C / 18 mmHg[6]	136.3 °C / 760 mmHg[4]
Density	1.75 g/mL (estimate)[5]	1.31 g/mL at 25 °C[6]	2.357 g/cm ³ [4]
Refractive Index	1.4486 (estimate)[5]	n ₂₀ /D 1.439[6]	1.541[4]
Solubility	Not specified	Soluble in organic solvents[7]	Slightly soluble in methanol, DMSO[4]
Stability	Unstable	Moisture sensitive[7]	Extremely sensitive to moisture[4]

Synthesis and Experimental Protocols

The inherent instability of **bromoacetaldehyde** means it is often generated in situ or, more commonly, synthesized and used as a more stable acetal derivative.

Synthesis Workflow

The general workflow involves the synthesis of a stable precursor, typically an acetal, which can be purified and stored. The free aldehyde is then liberated shortly before use if required.



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Caption: Generalized workflow for synthesis and purification of **bromoacetaldehyde** acetals.

Experimental Protocol 1: Synthesis of Bromoacetaldehyde Diethyl Acetal

This protocol is adapted from a common industrial method involving the catalytic bromination of paraldehyde followed by acetalization.^{[8][9][10]}

- Materials: Paraldehyde, cuprous bromide (catalyst), concentrated sulfuric acid, absolute ethanol, elemental bromine, anhydrous sodium sulfate, sodium carbonate, ice.
- Step 1: Catalytic Bromination
 - In a reaction vessel equipped for cooling and stirring, dissolve paraldehyde, cuprous bromide, and a catalytic amount of concentrated sulfuric acid in absolute ethanol.
 - Cool the mixture to between -5°C and 0°C using an ice-salt bath.
 - Slowly add elemental bromine dropwise to the reactor, ensuring the reaction temperature is maintained below 0°C. The addition typically takes 3-4 hours.
 - After the addition is complete, allow the mixture to react for an additional 1-1.5 hours at -5°C to 0°C to yield an ethanol solution of **bromoacetaldehyde**.
- Step 2: Acetalization
 - To the **bromoacetaldehyde** solution from the previous step, add an inorganic dehydrant such as anhydrous sodium sulfate.
 - Heat the mixture to 35-40°C and maintain this temperature for 5-6 hours to facilitate the formation of the diethyl acetal.
- Step 3: Workup and Purification
 - Cool the reaction mixture and add ice water, followed by stirring for 15-20 minutes.
 - Neutralize the solution to a pH of 6-7 by adding sodium carbonate.
 - Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like dichloromethane.

- Combine the organic phases, recover the solvent by distillation under reduced pressure.
- Purify the resulting crude product by vacuum fractionation, collecting the fraction at 65-68°C to obtain high-purity **bromoacetaldehyde** diethyl acetal.

Experimental Protocol 2: Preparation of Anhydrous Bromoacetaldehyde

This protocol describes the direct preparation of the unstable free aldehyde via ozonolysis.^[11]

- Materials: 1,4-dibromo-2-butene, methylene chloride (CH₂Cl₂), triphenylphosphine, hexane.
- Procedure:
 - Dissolve 1,4-dibromo-2-butene in methylene chloride in a flask equipped for ozonolysis and cool to -78°C.
 - Bubble ozone through the solution until the characteristic blue color of excess ozone persists.
 - Purge the solution with nitrogen or oxygen to remove excess ozone.
 - Slowly add a solution of triphenylphosphine in methylene chloride to the reaction mixture at -78°C to reduce the ozonide.
 - Allow the reaction to warm to room temperature.
 - The product, **bromoacetaldehyde**, can be purified by distillation. The resulting 1 M solutions in hexane can be stored for several weeks without significant decomposition.^[11]

Biological Activity and Toxicity

Haloacetaldehydes are a significant class of drinking water disinfection byproducts (DBPs) and are known for their biological reactivity.^{[12][13][14][15]} Their toxicity is often more potent than that of regulated DBPs. Derivatives synthesized from **bromoacetaldehyde** precursors have also shown promise in therapeutic applications, including anticancer and anti-inflammatory roles.^{[16][17]}

Cytotoxicity and Genotoxicity

A systematic comparison of haloacetaldehydes in Chinese hamster ovary (CHO) cells revealed their potent cytotoxic and genotoxic effects. The data highlights that brominated analogs are often more toxic than their chlorinated counterparts.

Compound	Class	Cytotoxicity Rank Order (LC ₅₀) ⁻¹	Genotoxicity Rank Order
Tribromoacetaldehyde (TBAL)	Tri-HAL	1 (Most Cytotoxic)	5
Chloroacetaldehyde (CAL)	Mono-HAL	1 (Most Cytotoxic)	2
Dibromoacetaldehyde (DBAL)	Di-HAL	2	1 (Most Genotoxic)
Bromochloroacetaldehyde (BCAL)	Di-HAL	2	7
Dibromochloroacetaldehyde	Tri-HAL	2	2
Iodoacetaldehyde (IAL)	Mono-HAL	3	8
Bromoacetaldehyde (BAL)	Mono-HAL	4	5
Bromodichloroacetaldehyde	Tri-HAL	4	6
Dichloroacetaldehyde (DCAL)	Di-HAL	5	7
Trichloroacetaldehyde (TCAL)	Tri-HAL	6 (Least Cytotoxic)	Not Genotoxic

Data adapted from a comparative toxicity study in CHO cells.

[\[18\]](#)

Therapeutic Potential of Derivatives

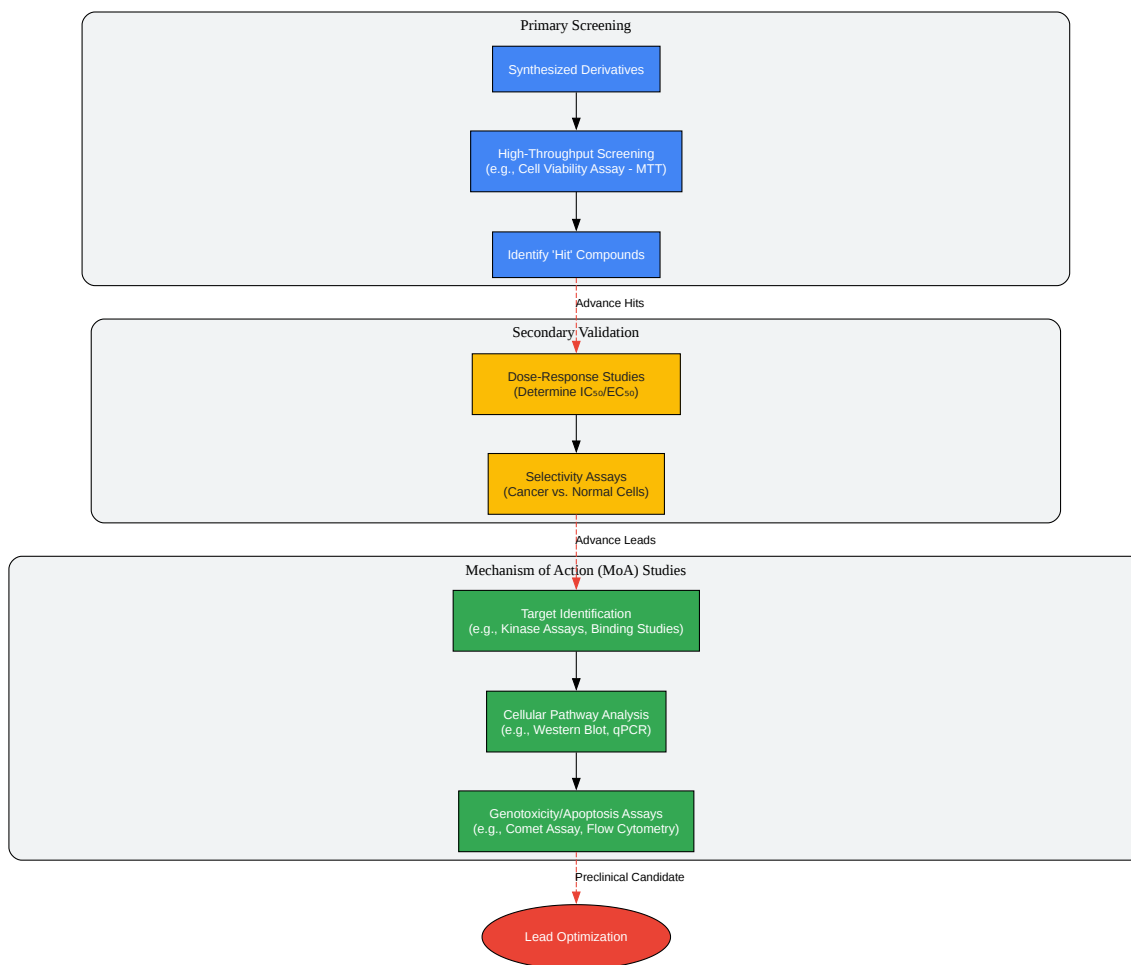
Bromoacetaldehyde acetals are key starting materials for synthesizing various biologically active molecules. For example, derivatives of bromo-methoxyphenyl compounds have

demonstrated significant anticancer activity.

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
2-Phenylacrylonitrile	HCT116	0.0059	[17]
2-Phenylacrylonitrile	BEL-7402	0.0078	[17]
Chalcone	HeLa	3.204	[17]
Chalcone	MCF-7	3.849	[17]
Diaryl-1,2,4-triazole Hybrid	COX-2	0.15	[16]
Diaryl-1,2,4-triazole Hybrid	5-LOX	0.85	[16]

Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of newly synthesized derivatives involves a tiered screening approach.



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Caption: A typical workflow for the biological evaluation of synthesized derivatives.

Experimental Protocol 3: MTT Assay for Cytotoxicity

This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell lines.

- **Materials:** Target cancer cell line (e.g., MCF-7), appropriate cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound stock solution (in DMSO), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol).
- **Procedure:**
 - **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
 - **Compound Treatment:** Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
 - **Incubation:** Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
 - **MTT Addition:** Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
 - **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
 - **Measurement:** Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action

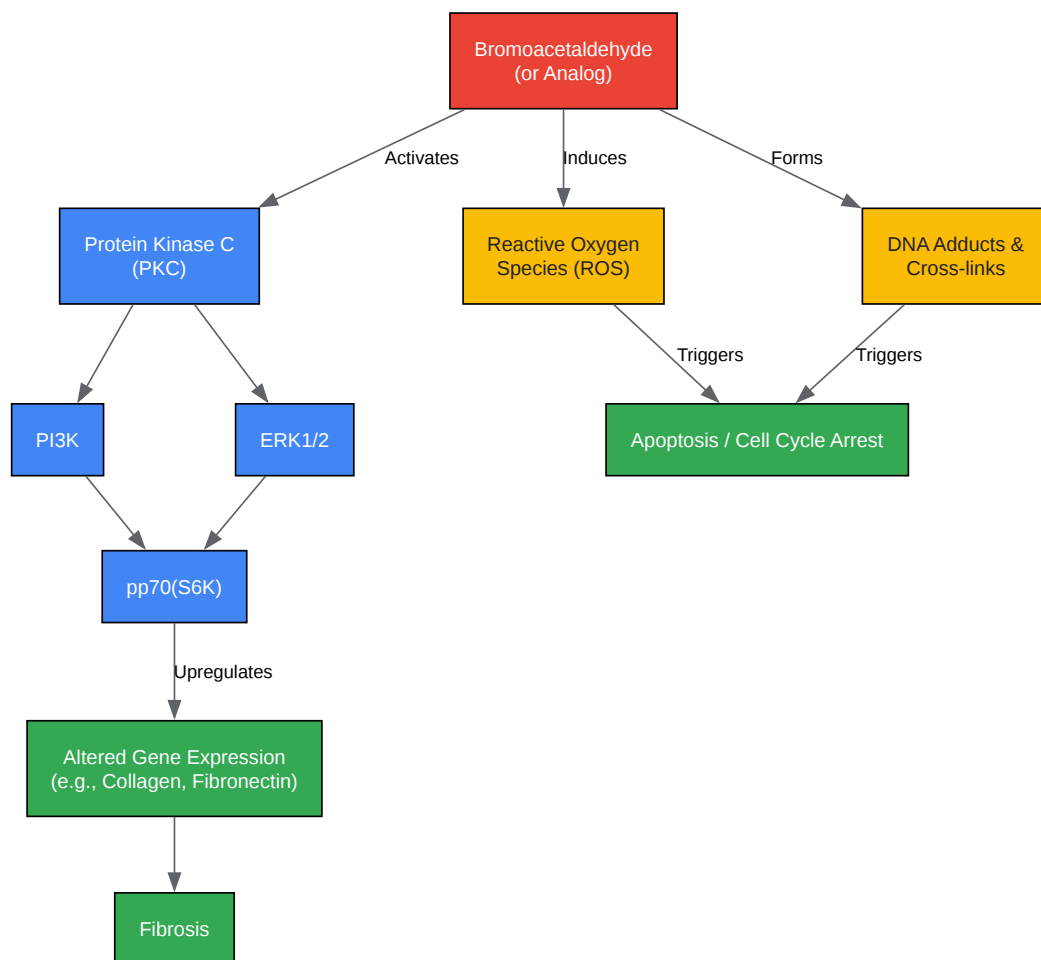
The biological effects of **bromoacetaldehyde** and its analogs are primarily driven by their high electrophilicity. Similar to acetaldehyde, a well-studied carcinogen, they can readily react with biological nucleophiles such as DNA and proteins.^[19]

DNA Adduct Formation

Acetaldehyde is known to react with DNA bases, particularly deoxyguanosine, to form adducts like N²-ethylidene-dG.^{[20][21][22]} These adducts can be unstable but may lead to more permanent lesions, including interstrand cross-links, which are highly genotoxic.^{[23][24]} Given its similar structure but increased reactivity, **bromoacetaldehyde** is expected to form analogous DNA adducts, contributing to its observed mutagenicity and cytotoxicity. The bromine atom can also be displaced by nucleophilic sites on DNA bases, leading to stable alkylated adducts.

Cellular Signaling Pathways

The cellular response to aldehyde exposure can be modeled on the known pathways affected by acetaldehyde. In hepatic stellate cells, acetaldehyde upregulates collagen and fibronectin gene expression, key events in liver fibrosis, through protein kinase C (PKC) and downstream pathways like PI3K and ERK1/2.^[25] Exposure to reactive aldehydes can also induce oxidative stress, further activating stress-response signaling cascades.



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Caption: Proposed signaling pathways for haloacetaldehyde-induced cellular effects.

Safety and Handling

Bromoacetaldehyde and its volatile derivatives are potent lachrymators and are toxic.[26] All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to their moisture sensitivity, acetal derivatives should be stored under an inert atmosphere in a cool, dry place.[4][7]

Conclusion

Bromoacetaldehyde and its structural analogs are indispensable tools in synthetic chemistry, enabling the creation of novel compounds with significant therapeutic potential. However, their inherent reactivity also underlies their considerable cytotoxicity and genotoxicity. A thorough understanding of their chemical properties, biological effects, and mechanisms of action is crucial for both harnessing their synthetic utility and mitigating their toxicological risks. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the rich chemistry and biology of this important class of molecules.

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